The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic molecule characterized by its complex structure and potential biological activities. It belongs to the class of compounds known as acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine. The specific molecular formula for this compound is , and its molecular weight is approximately 341.40 g/mol.
This compound is derived from the modification of chromen-2-one structures, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The methoxy and methyl substitutions enhance the compound's pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound can be classified as:
The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves several key steps:
The reaction conditions such as temperature, solvent choice (e.g., ethanol or dichloromethane), and catalysts (if required) play crucial roles in achieving high yields and purity of the final product.
The molecular structure can be represented using various notations:
CC(C(=O)NCC1=CC=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)C(=O)O)OCInChI=1S/C20H23N1O4/c1-11(2)20(24)22(21)19-14(23)12(3)18(19)17(16(25)15(4)5)6/h12-13H,6-10H2,1-5H3,(H,21,24)/t12-,13-/m0/s1The crystal structure analysis has shown that the compound exhibits specific geometric parameters typical of its class. The presence of multiple functional groups contributes to its unique three-dimensional conformation.
The compound can undergo various chemical reactions:
Kinetic studies on these reactions often reveal insights into their mechanisms and can guide modifications to enhance stability or reactivity.
The mechanism of action for 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide may involve:
In vitro studies have shown that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic applications.
The compound has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2